N-[(3-Formylphenyl)methyl]-2-methoxyacetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Formylphenyl)methyl]-2-methoxyacetamide typically involves the reaction of 3-formylbenzylamine with 2-methoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(3-Formylphenyl)methyl]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The methoxyacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products
Oxidation: 3-(Carboxyphenyl)methyl-2-methoxyacetamide.
Reduction: 3-(Hydroxymethylphenyl)methyl-2-methoxyacetamide.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
N-[(3-Formylphenyl)methyl]-2-methoxyacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(3-Formylphenyl)methyl]-2-methoxyacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The formyl group may play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3-Formylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a methoxyacetamide group.
4-Formylphenylbenzoate: Contains a benzoate group instead of a methoxyacetamide group.
Uniqueness
N-[(3-Formylphenyl)methyl]-2-methoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-[(3-formylphenyl)methyl]-2-methoxyacetamide |
InChI |
InChI=1S/C11H13NO3/c1-15-8-11(14)12-6-9-3-2-4-10(5-9)7-13/h2-5,7H,6,8H2,1H3,(H,12,14) |
InChI Key |
HWGHFUXGVRYRBO-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NCC1=CC(=CC=C1)C=O |
Origin of Product |
United States |
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